molecular formula C13H11NO5 B102824 Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 16171-98-5

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B102824
CAS No.: 16171-98-5
M. Wt: 261.23 g/mol
InChI Key: VZKWWMFVWHSLHK-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 14205-65-3) is a quinoline-based heterocyclic compound of high interest in scientific research. It features a 1,3-dioxolo ring fused at the 4,5-g positions of the quinoline core, and is substituted with an ethoxycarbonyl group at position 7 and a hydroxyl group at position 8. This unique structural framework is critical for its biological activity and synthetic versatility, establishing it as a valuable building block for developing more complex molecules . In research applications, this compound serves as a key intermediate in the synthesis of quaternary ammonium salts and acylated derivatives, which have demonstrated notable cytotoxicity against cancer cell lines . Furthermore, its structural analogs, such as oxolinic acid, are well-known antibacterial agents, highlighting the pharmacophoric relevance of this chemical scaffold . Preliminary scientific studies suggest that this compound and its derivatives may inhibit cancer cell proliferation by intercalating into DNA and disrupting replication processes . Its efficacy against resistant bacterial strains has also been highlighted in research, making it a candidate for further investigation in therapeutic applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
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InChI

InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
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InChI Key

VZKWWMFVWHSLHK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
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DSSTOX Substance ID

DTXSID5065728
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Molecular Weight

261.23 g/mol
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CAS No.

14205-65-3
Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
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Record name Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate
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Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
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Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
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Record name ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: Synthesis, Properties, and Potential as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic organic compound featuring a quinoline core fused with a methylenedioxy group, and further substituted with a hydroxyl and an ethyl carboxylate group. This molecule belongs to the broader class of quinoline derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route based on the Gould-Jacobs reaction, and an exploration of its potential biological activities, drawing inferences from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols for its characterization and for the preliminary evaluation of its potential as an anticancer and antimicrobial agent, aiming to equip researchers with the foundational knowledge to explore its therapeutic potential.

Introduction: The Quinoline Scaffold and the Promise of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide array of therapeutic applications, including antimalarial, antibacterial, and anticancer agents[1]. The diverse biological activities of quinoline derivatives are attributed to their ability to intercalate with DNA, inhibit key enzymes, and chelate metal ions, thereby disrupting essential cellular processes in pathogenic organisms and cancer cells[2].

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, the subject of this guide, integrates several key pharmacophoric features:

  • The Quinoline Core: Provides a planar aromatic system capable of interacting with biological macromolecules.

  • The 8-Hydroxy Group: This functionality is known to be a strong metal chelator, a property implicated in the biological activity of many 8-hydroxyquinoline derivatives[2].

  • The Dioxolo (Methylenedioxy) Group: This moiety, often found in natural products, can influence the molecule's electronic properties, metabolism, and bioavailability.

  • The Ethyl Carboxylate Group at Position 7: This group can modulate the compound's lipophilicity and act as a handle for further chemical modifications.

The convergence of these structural motifs suggests that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate holds significant potential as a lead compound for the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

PropertyValueSource
IUPAC Name ethyl 8-hydroxy-[3][4]dioxolo[4,5-g]quinoline-7-carboxylatePubChem[4]
CAS Number 14205-65-3Santa Cruz Biotechnology[5]
Molecular Formula C₁₃H₁₁NO₅PubChem[4]
Molecular Weight 261.23 g/mol PubChem[4]
Appearance Light brown to khaki solidChemicalBook[6]
Melting Point 311-313 °C (decomposes)ChemicalBook[6]
Boiling Point (Predicted) 400.4 ± 40.0 °CChemicalBook[6]
Density (Predicted) 1.445 ± 0.06 g/cm³ChemicalBook[6]
pKa (Predicted) 2.58 ± 0.20ChemicalBook[6]
SMILES CCOC(=O)C1=C(C2=C(C=C3C2=NC=C1)OCO3)OPubChem[4]

Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

The synthesis of 4-hydroxyquinoline-3-carboxylates is classically achieved through the Gould-Jacobs reaction [6][7][8]. This methodology involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of the title compound, the logical starting material is 3,4-(methylenedioxy)aniline.

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis can be envisioned as a two-step process:

  • Condensation: Nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of 3,4-(methylenedioxy)aniline to form the intermediate, diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate.

  • Cyclization: Thermal intramolecular cyclization of the intermediate, followed by tautomerization, to yield the final product, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Gould-Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3,4-(Methylenedioxy)aniline C Intermediate: Diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate A->C + DEEM - Ethanol B Diethyl Ethoxymethylenemalonate (DEEM) D Intermediate E Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate D->E Heat (e.g., Dowtherm A) - Ethanol

Figure 1: Proposed synthetic pathway for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate via the Gould-Jacobs reaction.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the Gould-Jacobs reaction[9][10][11].

Step 1: Synthesis of Diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate

  • To a round-bottom flask, add 3,4-(methylenedioxy)aniline (1 equivalent).

  • Add diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is often a solid or a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes[10]. A distillation setup can be used to remove the ethanol formed during the reaction.

  • Monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solvent.

  • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling point solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to afford the pure Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate as a solid[12].

Characterization of the Synthesized Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, the methylene protons of the dioxolo group, and the ethyl group of the ester. The ¹³C NMR will confirm the carbon framework[3][13][14][15][16].

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups. Expected characteristic absorption bands include those for the O-H stretch of the hydroxyl group, C=O stretch of the ester and the quinolone carbonyl, and C-O stretches of the ether and ester groups[3][13][16][17][18].

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition[13][19][20].

Potential Biological Activities and Mechanism of Action

While direct biological studies on Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate are limited in the public domain, the extensive research on its structural analogs provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines[1][2][21][22]. The proposed mechanisms of action for these compounds are often multifactorial:

  • Metal Ion Chelation: The 8-hydroxyquinoline moiety is a potent chelator of biologically important metal ions like iron and copper. By sequestering these metals, the compound can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival[23][24].

  • Induction of Oxidative Stress: The chelation of redox-active metals can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells[23].

  • Enzyme Inhibition: Quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.

Anticancer_MoA Compound Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Chelation Metal Ion Chelation (Fe, Cu) Compound->Chelation Enzyme Enzyme Inhibition (e.g., Topoisomerases) Compound->Enzyme ROS Increased ROS Production Chelation->ROS Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Enzyme->Apoptosis

Figure 2: Plausible mechanisms of anticancer action for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Antimicrobial Activity

The quinoline scaffold is the backbone of several important classes of antibiotics, including the fluoroquinolones. Quinoline derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria[4][7][12][25][26]. The antimicrobial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are essential for bacterial growth and to disrupt the bacterial cell membrane and key enzymatic processes[4][7][12][25][26].

Experimental Protocols for Biological Evaluation

The following are representative protocols for the initial in vitro evaluation of the biological activities of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

In Vitro Anticancer Activity Assay

This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity against cancer cell lines[10][27][28][29].

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains[1][13][30][31][32].

Protocol:

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. Based on the extensive literature on related quinoline and 8-hydroxyquinoline derivatives, this compound is a promising candidate for investigation as an anticancer and antimicrobial agent. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.

Future research should focus on the actual synthesis and thorough characterization of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, followed by a comprehensive evaluation of its biological activities against a broad panel of cancer cell lines and microbial pathogens. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the ethyl ester and other positions, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies to elucidate its precise mode of action will be essential for its development as a potential therapeutic agent.

References

  • Malinowska, K., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 25(9), 5331. [Link]

  • Al-Ostath, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-10. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84257, Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Guevara-Saldaña, L. M., et al. (2021). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology Research, 120(10), 3505–3518. [Link]

  • Davis, M., et al. (1969). U.S. Patent No. 3,485,845. Washington, DC: U.S.
  • Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Matos, J. O., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1146602. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Pérez-Pavo, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 75–84. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

  • Wawer, M. J., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(19), 6527. [Link]

  • Qin, Q. P., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 51(1), 226-235. [Link]

  • Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 75(8), 1032. [Link]

  • Malinowska, K., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 25(9), 5331. [Link]

  • Abdel-Gawad, S. M., et al. (2018). Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. Journal of Heterocyclic Chemistry, 55(1), 173-181. [Link]

  • Li, J. J. (2021). Gould–Jacobs Reaction. In Name Reactions (pp. 533-535). Springer, Cham. [Link]

  • G, S., & S, A. K. (2015). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). ResearchGate. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Malinowska, K., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 25(9), 5331. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

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Sources

The Dioxoloquinoline Core: A Journey from Botanical Obscurity to Pharmacological Prominence

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Elegance of a Privileged Scaffold

Within the vast and intricate tapestry of heterocyclic chemistry, the dioxoloquinoline core represents a motif of significant interest, bridging the realms of natural product chemistry and medicinal innovation. This guide delves into the discovery and storied history of this unique chemical entity, tracing its origins from humble botanical sources to its emergence as a privileged scaffold in contemporary drug discovery. We will explore the key milestones in the isolation and structural elucidation of its naturally occurring derivatives, dissect the evolution of synthetic strategies for its construction, and illuminate the diverse biological activities that continue to captivate the scientific community. This document serves as a comprehensive technical resource, designed to provide researchers and drug development professionals with a deep and actionable understanding of the dioxoloquinoline landscape.

I. The Dawn of Discovery: Unearthing Dioxoloquinolines from Nature's Apothecary

The history of dioxoloquinoline compounds is intrinsically linked to the exploration of the plant kingdom, particularly the Rutaceae family, a rich reservoir of structurally diverse alkaloids. Early phytochemical investigations in the 20th century led to the isolation of a class of compounds known as furoquinoline alkaloids, many of which possess the characteristic[1]dioxolo[4,5-g]quinoline core.

A. Pioneering Isolations: Dictamnine, Skimmianine, and Kokusaginine

Among the first dioxoloquinoline-containing natural products to be characterized were dictamnine, skimmianine, and kokusaginine. These furoquinoline alkaloids were independently isolated from various plant species, marking the initial foray into this fascinating class of compounds.

  • Dictamnine: This parent compound of the furoquinoline alkaloids was one of the earliest to be isolated and structurally elucidated. Its discovery from plants of the Dictamnus genus was a pivotal moment, laying the groundwork for the identification of a plethora of related structures.[2][3] The initial structural hypotheses were confirmed through degradation studies and, ultimately, total synthesis.

  • Skimmianine: Frequently found in plants of the Skimmia and Zanthoxylum genera, skimmianine is a more decorated derivative of dictamnine, featuring additional methoxy groups on the quinoline ring.[4][5] Its isolation and characterization provided further insights into the biosynthetic pathways operating within these plants.[5]

  • Kokusaginine: First isolated from Orixa japonica, kokusaginine is another key member of the furoquinoline alkaloid family.[6] Its discovery expanded the known structural diversity of this class of compounds and spurred further investigations into their biological properties.

These early discoveries were arduous undertakings, relying on classical methods of extraction, purification, and structural elucidation. The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the field, enabling more rapid and definitive characterization of these and other novel dioxoloquinoline alkaloids.[1][7][8]

B. Structural Elucidation: From Chemical Degradation to Spectroscopic Confirmation

The determination of the precise atomic arrangement of these natural products was a multi-step process that evolved with technological advancements.

Early Chemical Degradation Methods:

Initial structural elucidation efforts relied heavily on chemical degradation, where the unknown compound was systematically broken down into smaller, identifiable fragments. This painstaking process, combined with elemental analysis, provided the first clues to the fundamental scaffold of these alkaloids.

The Spectroscopic Revolution:

The latter half of the 20th century witnessed the emergence of powerful spectroscopic techniques that transformed natural product chemistry.

  • Mass Spectrometry (MS): Provided crucial information about the molecular weight and elemental composition of the isolated compounds. Fragmentation patterns observed in the mass spectra also offered valuable clues about the connectivity of different structural motifs.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy became indispensable tools for mapping the complete carbon-hydrogen framework of the molecules, confirming the presence of the dioxolo and quinoline moieties, and establishing the substitution patterns.[1][7]

The synergy of these techniques allowed for the unambiguous assignment of the structures of dictamnine, skimmianine, kokusaginine, and a host of other related natural products.

II. The Art of Synthesis: Constructing the Dioxoloquinoline Core

The total synthesis of naturally occurring dioxoloquinoline compounds and the creation of novel analogues have been enduring goals for organic chemists. These endeavors not only provide definitive proof of structure but also enable the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

A. Foundational Synthetic Strategies

Several classic named reactions have been instrumental in the construction of the quinoline core, which can be subsequently elaborated to form the dioxoloquinoline scaffold.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[9][10][11] This method has been applied to the synthesis of various substituted quinolines that can serve as precursors to dioxoloquinolines.

  • Pictet-Spengler Reaction: A powerful method for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[12][13][14] While primarily used for isoquinolines, variations of this strategy can be adapted for the synthesis of related heterocyclic systems.

B. Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced a range of more versatile and efficient methods for the construction of the dioxoloquinoline core.

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. A notable example is the catalyst-free, three-component reaction of an aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline to generate novel[1]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones.[15]

  • Ullmann Condensation: This copper-catalyzed reaction is a valuable tool for the formation of C-N and C-O bonds, which are crucial for the assembly of certain dioxoloquinoline derivatives, particularly those with an acridone-like structure.[16][17][18][19][20]

The continuous development of new synthetic methods provides chemists with an ever-expanding toolkit to access a wide array of dioxoloquinoline compounds for biological evaluation.

III. Biological Significance and Therapeutic Potential

Dioxoloquinoline compounds have garnered significant attention due to their diverse and promising biological activities. This has positioned them as valuable lead structures in the quest for new therapeutic agents.

A. A Spectrum of Bioactivities

Furoquinoline alkaloids, the most well-studied class of naturally occurring dioxoloquinolines, have demonstrated a broad range of pharmacological effects:[2][3]

  • Antimicrobial and Antifungal Activity: Many of these compounds exhibit inhibitory activity against various bacterial and fungal strains.

  • Anti-inflammatory Properties: Skimmianine, for instance, has been shown to possess anti-inflammatory effects.[21]

  • Antiviral Activity: Certain furoquinolines have demonstrated potential as antiviral agents.

  • Cytotoxicity and Anticancer Potential: The ability of some of these compounds to inhibit the growth of cancer cells has been a major driver of research in this area.

The following table summarizes the reported biological activities of some key furoquinoline alkaloids:

CompoundKey Biological Activities
Dictamnine Antimicrobial, Antifungal, Anti-inflammatory
Skimmianine Anti-inflammatory, Acetylcholinesterase inhibitor
Kokusaginine Anti-inflammatory, Antibacterial
B. The Camptothecin Saga: A Quinoline-Based Triumph in Cancer Therapy

While not a classic dioxoloquinoline, the story of camptothecin is a compelling example of the therapeutic potential of quinoline-based alkaloids and has undoubtedly influenced the broader field. Discovered in the 1960s from the bark of the Camptotheca acuminata tree, camptothecin exhibited potent anticancer activity.[22] Its unique mechanism of action, the inhibition of topoisomerase I, a crucial enzyme in DNA replication, represented a new paradigm in cancer chemotherapy.

However, the clinical development of camptothecin itself was hampered by its poor water solubility and significant side effects. This spurred a massive effort in medicinal chemistry to develop analogues with improved pharmaceutical properties. This research culminated in the development and approval of two life-saving drugs:

  • Topotecan: A water-soluble analogue of camptothecin used in the treatment of ovarian and small cell lung cancer.

  • Irinotecan: Another water-soluble prodrug that is converted in the body to its active form, SN-38. It is a cornerstone in the treatment of colorectal cancer.

The success of topotecan and irinotecan underscores the power of natural product-inspired drug discovery and serves as a powerful testament to the therapeutic potential of the quinoline scaffold.

IV. Experimental Protocols: A Practical Guide

To provide a tangible understanding of the practical aspects of working with these compounds, this section outlines a generalized protocol for the isolation of a furoquinoline alkaloid from a plant source and a representative synthetic procedure.

A. Isolation of a Furoquinoline Alkaloid from Plant Material (Illustrative)

This protocol is a generalized representation and would require optimization based on the specific plant material and target compound.

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves or bark of a Rutaceae species) is subjected to Soxhlet extraction with methanol for 48 hours.

    • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 5% hydrochloric acid and filtered.

    • The acidic solution is then basified with ammonium hydroxide to pH 9-10 and extracted with chloroform.

    • The chloroform extract, containing the basic alkaloids, is dried over anhydrous sodium sulfate and concentrated.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to column chromatography over silica gel.

    • Elution is performed with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the desired compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

B. Synthesis of a Dioxoloquinoline Derivative via Pfitzinger Reaction (Illustrative)

This protocol describes the synthesis of a quinoline-4-carboxylic acid derivative, a common precursor to more complex dioxoloquinolines.

  • Reaction Setup:

    • In a round-bottom flask, dissolve isatin (1 equivalent) and a carbonyl compound with an α-methylene group (e.g., a substituted ethyl acetoacetate) (1.1 equivalents) in ethanol.

    • Add a solution of potassium hydroxide (3 equivalents) in water.

  • Reaction Execution:

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid derivative.

V. Visualizing the Chemistry: Diagrams and Workflows

To further illuminate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key structures and reaction pathways.

G cluster_0 Key Furoquinoline Alkaloids cluster_1 Core Structure Dictamnine Dictamnine Dioxoloquinoline Dioxoloquinoline Dictamnine->Dioxoloquinoline contains Skimmianine Skimmianine Skimmianine->Dioxoloquinoline contains Kokusaginine Kokusaginine Kokusaginine->Dioxoloquinoline contains

Figure 1: Key Furoquinoline Alkaloids and their Core Structure.

G cluster_0 Pfitzinger Reaction Isatin Isatin Quinoline_Carboxylic_Acid Quinoline-4-Carboxylic Acid Isatin->Quinoline_Carboxylic_Acid Carbonyl_Compound Carbonyl Compound (with α-methylene) Carbonyl_Compound->Quinoline_Carboxylic_Acid Base Base Base->Quinoline_Carboxylic_Acid

Figure 2: Simplified Workflow of the Pfitzinger Reaction.

VI. Conclusion and Future Perspectives

The journey of dioxoloquinoline compounds, from their initial discovery in medicinal plants to their synthesis and biological evaluation, is a testament to the enduring power of natural product chemistry. The furoquinoline alkaloids, as the most prominent natural representatives of this class, have provided a wealth of chemical diversity and a springboard for medicinal chemistry research. The remarkable success of the quinoline-based anticancer drugs, camptothecin and its analogues, serves as a powerful inspiration for the continued exploration of the therapeutic potential of the broader dioxoloquinoline scaffold.

Future research in this area will likely focus on several key aspects:

  • Exploration of Untapped Biodiversity: The systematic investigation of a wider range of plant species, particularly from the Rutaceae family, is likely to yield novel dioxoloquinoline structures with unique biological activities.

  • Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing a greater diversity of dioxoloquinoline analogues.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as therapeutic agents.

  • Application of Modern Drug Discovery Platforms: The use of high-throughput screening, computational modeling, and other modern drug discovery tools will accelerate the identification and optimization of promising dioxoloquinoline-based drug candidates.

VII. References

  • Azimova, S. S., & Yunusov, M. S. (Eds.). (2013). Natural Compounds. Springer.

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). International Journal of Molecular Sciences.

  • Furoquinoline Alkaloids from Teclea nobilis. (2025). ResearchGate.

  • J. H. Musser, et al. (1985). Synthesis and Antiallergic Activities of 1,3-oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry.

  • A. Carta & G. Paglietti. (2004). A new synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. ARKIVOC.

  • Furochinoline alkaloids in plants from Rutaceae family – a review. (2016). Current Issues in Pharmacy and Medical Sciences.

  • S. Funayama, K. Murata, & T. Noshita. (n.d.). QUINOLINE ALKALOIDS OF ORIXA JAPONICA.

  • Camptothecin and its analogues: A review on their chemotherapeutic potential. (2005). Natural Product Research.

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). (n.d.). Taylor & Francis.

  • Heterocycle-Fused Acridines. (n.d.). PMC - PubMed Central.

  • An efficient synthesis of[1]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. (2015). PubMed.

  • Isolation, elucidation, and structure–activity relationships of phytoalkaloids from Solanaceae. (2025). ResearchGate.

  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.

  • “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications.

  • Synthesis of novel[1]dithiolo[4,5-b]quinoxalines 12, 14, 16, and 18... (n.d.). ResearchGate.

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). (n.d.). Taylor & Francis.

  • Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. (2023). Bentham Science Publisher.

  • Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). RSC Publishing.

  • MASS SPECTRA OF SOME FUROQUINOLINE ALKALOIDS. (n.d.). Scilit.

  • Skimmianine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Triazoloquinolines I. (n.d.).

  • 1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid, 5-ethyl-5,8-dihydro-8-oxo-, sodium salt (1:1). (2022).

  • “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry.

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.

  • Pfitzinger Quinoline Synthesis. (n.d.).

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Semantic Scholar.

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate.

  • On the Synthesis of[1]Azaphospholo[4,5‐f]quino(xa)lines and 2,3‐Dihydro‐[1]azaphospholo[4,5‐f]quino(xa)line 1‐oxides. (2025). ResearchGate.

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.

  • Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia. (n.d.). MDPI.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

  • Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes. (2025). PMC - NIH.

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. (n.d.). ACS Publications.

  • Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. (2023). NIH.

  • Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). ResearchGate.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.

  • Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. (n.d.). Semantic Scholar.

  • Application of pfitzinger reaction in. (n.d.). JOCPR.

  • Isolation, structural elucidation, and synthetic study of salviyunnanone A, an abietane derived diterpenoid with a 7/5/6/3 ring system from Salvia yunnanensis. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • Skimmianine | CAS 83-95-4. (n.d.). Selleck Chemicals.

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. (n.d.). ACS Publications.

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Methodological & Application

Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, enabling the fine-tuning of pharmacological profiles. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific quinoline derivative, ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a compound of interest for further drug development and biological screening.

The synthesis is achieved through the classic Gould-Jacobs reaction, a robust and widely employed method for the construction of 4-hydroxyquinoline systems.[4][5] This reaction proceeds via the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline core.[6][7] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions and explaining the chemical principles underpinning each step to ensure reliable and reproducible results.

Reaction Scheme: The Gould-Jacobs Pathway

The synthesis of ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate from 3,4-(methylenedioxy)aniline and diethyl ethoxymethylenemalonate is a two-step process. The first step is the formation of an intermediate, diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate, through a condensation reaction. The second, and more critical step, is the high-temperature intramolecular cyclization of this intermediate to yield the final quinoline product.

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline 3,4-(Methylenedioxy)aniline Intermediate Diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate_cyclization Intermediate Product Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Intermediate_cyclization->Product High Temperature (e.g., 240-250 °C)

Figure 1: The two-step Gould-Jacobs reaction pathway for the synthesis of the target quinoline derivative.

Experimental Protocol

This protocol is based on the well-established Gould-Jacobs reaction methodology.[8] The high temperature required for the cyclization step is a critical parameter for the success of this synthesis.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
3,4-(Methylenedioxy)anilineC₇H₇NO₂137.1414205-65-3Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2387-13-8Sigma-Aldrich
Diphenyl etherC₁₂H₁₀O170.21101-84-8Sigma-Aldrich
EthanolC₂H₅OH46.0764-17-5Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Step-by-Step Procedure

Step 1: Condensation of 3,4-(Methylenedioxy)aniline with Diethyl Ethoxymethylenemalonate

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-(methylenedioxy)aniline (1.37 g, 10 mmol).

  • Add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) to the flask.

  • Heat the reaction mixture to 90-100 °C with stirring for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.

  • After 2 hours, remove the heat and allow the mixture to cool to room temperature. The resulting product is the intermediate, diethyl 2-(((3,4-methylenedioxyphenyl)amino)methylene)malonate, which is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a sufficient volume of diphenyl ether to 240-250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 240-250 °C for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of ethanol.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, the product will precipitate from the diphenyl ether.

  • Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization

The identity and purity of the synthesized ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water containing a small amount of formic acid for Mass-Spec compatibility.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the target molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming the expected molecular formula of C₁₃H₁₁NO₅ (MW: 261.23 g/mol ).[10][11]

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield of the final product Incomplete cyclization due to insufficient temperature or reaction time.Ensure the reaction temperature is maintained at 240-250 °C. Increase the reaction time and monitor by TLC.
Decomposition of starting material or product at high temperatures.Add the intermediate to the hot diphenyl ether slowly to maintain a consistent temperature. Avoid prolonged heating after the reaction is complete.
Presence of starting materials in the final product Incomplete initial condensation reaction.Ensure the condensation reaction in Step 1 goes to completion by monitoring with TLC. The reaction can be heated for a longer duration if necessary.
Formation of side products Potential for alternative cyclization pathways, though less likely with the substitution pattern of the aniline.The regioselectivity of the Gould-Jacobs reaction is generally well-controlled in this case. Purification by column chromatography may be necessary if significant side products are observed.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.[5] The protocol detailed in this application note, from the initial condensation to the high-temperature cyclization, offers a clear pathway for obtaining this valuable quinoline derivative. The inherent versatility of the quinoline scaffold makes this and similar compounds important targets for the development of novel therapeutic agents.[12][13] Careful control of reaction parameters, particularly temperature, is crucial for achieving a high yield and purity of the final product.

References

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(15), 2792.
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-9.
  • SIELC Technologies. (2018). 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester. Retrieved from [Link]

  • Wrobel, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6240.
  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Journal of Medicinal Chemistry, 56(6), 2494–2507.
  • PubMed. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • Future Science. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 183-189.
  • ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, with a rich history of therapeutic success.[2][3] The inherent versatility of the quinoline scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3] This document provides a detailed guide to the investigation of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a novel compound featuring the synergistic combination of an 8-hydroxyquinoline moiety, known for its potent metal-chelating and antimicrobial properties, and a dioxolo[4,5-g]quinoline core.[4][5][6]

While extensive data on this specific molecule is emerging, this guide synthesizes established knowledge of its constituent pharmacophores to provide a robust framework for its evaluation as a promising antimicrobial agent. The protocols herein are based on internationally recognized standards to ensure data integrity and reproducibility.

Scientific Foundation & Postulated Mechanism of Action

The antimicrobial potential of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate can be inferred from the well-documented activities of its core components:

  • The 8-Hydroxyquinoline (8HQ) Moiety: 8HQ is a powerful chelating agent.[4][7] Its primary antimicrobial mechanism is believed to be the disruption of microbial metal homeostasis.[4] By sequestering essential divalent metal ions such as Mn²⁺, Zn²⁺, and Cu²⁺, 8HQ can inhibit metalloenzymes crucial for bacterial survival and replication.[4] This ionophoric activity can also lead to an influx of other metal ions, such as iron, which can contribute to bactericidal effects through oxidative stress.[4] Furthermore, 8HQ has been shown to inhibit RNase and possess antioxidant properties.[7]

  • The Quinoline Core: The broader quinoline scaffold is a privileged structure in medicinal chemistry.[1][2] Many quinoline-based drugs, including the fluoroquinolones, function by inhibiting key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2] While the exact target of this novel dioxolo[4,5-g]quinoline core requires experimental validation, it is plausible that it contributes to the overall antimicrobial effect by interacting with similar enzymatic targets. Structure-activity relationship (SAR) studies of various quinoline derivatives have consistently shown that the nature and position of substituents on the quinoline ring are critical determinants of their antimicrobial potency and spectrum.[2]

  • The Carboxylate Ester: The ethyl carboxylate group at the 7-position can influence the compound's pharmacokinetic properties, such as lipophilicity and cell membrane permeability, which are crucial for reaching intracellular targets.

Based on this, a multi-target mechanism for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is proposed, involving metal chelation and potential inhibition of key bacterial enzymes.

Proposed_Mechanism_of_Action cluster_0 Bacterial Cell Compound Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Metal_Ions Essential Metal Ions (Mn²⁺, Zn²⁺) Compound->Metal_Ions Chelation Metalloenzymes Metalloenzymes Compound->Metalloenzymes Inhibition via Chelation DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition (Postulated) Metal_Ions->Metalloenzymes Cofactor for Cell_Death Bacterial Cell Death Metalloenzymes->Cell_Death Metalloenzymes->Cell_Death Inhibition leads to DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables DNA_Replication->Cell_Death DNA_Replication->Cell_Death Disruption leads to

Caption: Postulated dual mechanism of action.

Experimental Protocols: Antimicrobial Susceptibility Testing

The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of high-quality, reproducible data.[8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]

Materials:

  • Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (Test Compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile diluent (e.g., DMSO, water)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect microbial growth.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours under aerobic conditions.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Antimicrobial_Testing_Workflow Start Start: Pure Compound & Microbial Strain Prep_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Start->Serial_Dilution Inoculate Inoculate Plate with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates at 35°C for 18-24h Subculture->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End: MIC & MBC Data Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Data Presentation & Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC and MBC data.

Table 1: Hypothetical Antimicrobial Activity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC (µg/mL) of Test CompoundMBC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus ATCC 29213Positive0.5 - 64Vancomycin[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative0.5 - 64Ciprofloxacin[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Negative0.5 - 64Gentamicin[Insert Data][Insert Data][Insert Data]
Candida albicans ATCC 90028N/A (Fungus)0.5 - 64Amphotericin B[Insert Data][Insert Data][Insert Data]

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is >4 times the MIC, it is considered bacteriostatic.

  • Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent.

  • Potency: The lower the MIC/MBC value, the more potent the compound. Compare these values to the positive controls to gauge relative efficacy.

Conclusion and Future Directions

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate represents a promising scaffold for the development of new antimicrobial agents, leveraging the proven antimicrobial properties of the 8-hydroxyquinoline and broader quinoline families. The protocols detailed in this guide provide a standardized framework for its initial evaluation. Further research should focus on elucidating its precise mechanism of action, exploring its activity against a wider panel of resistant clinical isolates, and conducting cytotoxicity studies to assess its therapeutic index.

References

  • Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL: [Link]

  • Title: Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights Source: PubMed URL: [Link]

  • Title: Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives Source: MedCrave online URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: National Institutes of Health (NIH) URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes Source: IMR Press URL: [Link]

  • Title: Review on Antimicrobial Activity of Quinoline Source: Human Journals URL: [Link]

  • Title: Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and Source: SciSpace URL: [Link]

  • Title: Resources | Clinical & Laboratory Standards Institute Source: CLSI URL: [Link]

  • Title: (PDF) Synthesis and Antimicrobial Activity of Some Novel Quinoline, Chromene, Pyrazole Derivatives Bearing Triazolopyrimidine Moiety Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: Apec.org URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents Source: RSC Publishing URL: [Link]

  • Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC) Source: Idexx URL: [Link]

  • Title: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus Source: Taylor & Francis URL: [Link]

  • Title: FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes and Protocols for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Approach to Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a complex challenge to researchers due to their multifactorial nature.[1][2] Pathological cascades involving oxidative stress, metal dyshomeostasis, neuroinflammation, and cholinergic deficits contribute to the progressive loss of neuronal function.[2] The quinoline scaffold, particularly 8-hydroxyquinoline derivatives, has emerged as a promising pharmacophore in the development of multi-target-directed ligands to address these interconnected pathways.[1][3] Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a distinct member of this class, holds significant potential for investigation in neurodegenerative disease models. Its unique structure suggests a capacity for metal chelation, antioxidant activity, and enzyme inhibition, making it a compelling candidate for further study.

This guide provides a comprehensive overview of the potential applications of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in neurodegenerative disease research, complete with detailed protocols for its evaluation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.

Chemical Properties

PropertyValueSource
Molecular FormulaC13H11NO5[4]
Molecular Weight261.23 g/mol [4]
IUPAC Nameethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate[4]
CAS Number14205-65-3[4]

Hypothesized Mechanisms of Action in Neurodegeneration

Based on the extensive research into 8-hydroxyquinoline derivatives, the neuroprotective effects of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate are likely mediated through a combination of the following mechanisms:

  • Metal Chelation: The 8-hydroxyquinoline core is a well-established chelator of metal ions such as iron, copper, and zinc.[5][6] Dysregulation of these metals is implicated in the aggregation of amyloid-beta plaques and the generation of reactive oxygen species (ROS) in Alzheimer's disease.[5][7] By sequestering excess metal ions, this compound may mitigate metal-induced neurotoxicity.

  • Cholinesterase Inhibition: A reduction in acetylcholine levels is a hallmark of Alzheimer's disease.[1] Many quinoline-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation.[8]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes, particularly MAO-B, are involved in the degradation of neurotransmitters and contribute to oxidative stress in the brain.[1] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease and is being explored for Alzheimer's disease.[9]

  • Antioxidant Activity: The heterocyclic structure of quinolines can confer antioxidant properties, enabling them to scavenge free radicals and reduce oxidative damage to neurons.[3][10]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in preclinical neurodegenerative disease models.

I. In Vitro Neuroprotection Assays

The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for studying neurotoxicity and neuroprotection.[11][12] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating the effects of compounds on neuronal viability and function.

A. Assessment of Neuroprotective Effects against Oxidative Stress

This protocol details the evaluation of the compound's ability to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Workflow for In Vitro Neuroprotection Assay

cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment prep1 Seed SH-SY5Y cells in 96-well plates prep2 Differentiate cells (optional, with retinoic acid) prep1->prep2 treat1 Pre-incubate with Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate prep2->treat1 treat2 Induce oxidative stress with H₂O₂ treat1->treat2 assess1 Incubate for 24 hours treat2->assess1 assess2 Perform MTT assay for cell viability assess1->assess2 assess3 Measure ROS levels (e.g., DCFH-DA assay) assess1->assess3 cluster_model Model Selection cluster_admin Compound Administration cluster_eval Evaluation model1 Select appropriate animal model (e.g., transgenic mice) admin1 Determine optimal dose and route of administration model1->admin1 admin2 Administer Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate admin1->admin2 eval1 Behavioral testing (e.g., Morris water maze, rotarod) admin2->eval1 eval2 Post-mortem brain tissue analysis eval1->eval2 eval3 Biochemical and histological analysis eval2->eval3

Caption: General workflow for in vivo evaluation of a neuroprotective compound.

Conclusion

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate represents a promising, yet underexplored, molecule for the development of novel therapeutics for neurodegenerative diseases. Its structural features suggest a multi-target mechanism of action that could be highly beneficial in combating the complex pathology of these disorders. The protocols outlined in this guide provide a robust framework for the systematic investigation of its neuroprotective properties, from initial in vitro screening to more complex mechanistic studies. Through rigorous and well-designed experiments, the scientific community can unlock the full therapeutic potential of this and other related quinoline derivatives.

References

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. (n.d.). Retrieved January 27, 2026, from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Retrieved January 27, 2026, from [Link]

  • The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. (2022). Neurobiology of Disease, 105829. [Link]

  • The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis and Aging. (2014). International Journal of Molecular Sciences, 15(10), 18881–18902. [Link]

  • Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. (2024). Molecules, 29(7), 1475. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1881. [Link]

  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. (2025). Current Medicinal Chemistry.
  • Synthesis, Characterization, and Pharmacological Evaluation of Metal-Chelating Compounds for Neuroprotection in Oxidative Stress. (n.d.). Retrieved January 27, 2026, from [Link]

  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. (2022). Inorganics, 10(12), 241. [Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2025). European Journal of Medicinal Chemistry, 115049. [Link]

  • Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. (n.d.). Retrieved January 27, 2026, from [Link]

  • In vitro cellular models for neurotoxicity studies. (n.d.). Retrieved January 27, 2026, from [Link]

  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. (2025).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3569. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). Methods in Molecular Biology, 1683, 139–151. [Link]

  • Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. (2018). Journal of Alzheimer's Disease, 61(2), 433–447. [Link]

  • A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. (2018). Molecules, 23(10), 2486. [Link]

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024). ChemPhysChem, e202400653. [Link]

  • Discovery of novel antioxidant and metal-chelating agent with neuroprotective activity. (n.d.). Retrieved January 27, 2026, from [Link]

  • Human coculture model of astrocytes and SH-SY5Y cells to test the neurotoxicity of chemicals. (2024). Ecotoxicology and Environmental Safety, 271, 115912. [Link]

  • Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. (2026).
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Retrieved January 27, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Retrieved January 27, 2026, from [Link]

  • Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. (2017). ACS Chemical Neuroscience, 8(1), 118–129. [Link]

  • Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. (2011). Journal of Photochemistry and Photobiology B: Biology, 102(1), 35–43. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology, 2708, 339–347. [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important quinoline derivative. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to ensure the success of your experiments.

Section 1: Synthesis Challenges

The synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a key intermediate for compounds like Oxolinic acid, typically involves a Gould-Jacobs reaction.[1][2] This section addresses common issues that can arise during this multi-step process.

FAQ 1: My Gould-Jacobs reaction is resulting in a low yield. What are the critical parameters to optimize?

Answer:

Low yields in the Gould-Jacobs reaction are a frequent challenge. The overall success hinges on two key stages: the initial condensation and the subsequent thermal cyclization. Several factors can impact the efficiency of these steps.

Causality Behind Low Yields:

  • Incomplete Initial Condensation: The reaction between 3,4-(methylenedioxy)aniline and diethyl ethoxymethylenemalonate (DEEMM) is reversible. Insufficient heating or reaction time can lead to a significant amount of unreacted starting materials.

  • Suboptimal Cyclization Temperature: The thermal cyclization to form the quinoline ring requires a high temperature, typically in a high-boiling point solvent like diphenyl ether or Dowtherm A. An inadequate temperature will result in incomplete conversion.

  • Side Reactions: At elevated temperatures, DEEMM can decompose or polymerize. Additionally, the aniline starting material can undergo oxidation or other side reactions, reducing the amount available for the desired transformation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Moisture can interfere with the initial condensation. Use freshly distilled solvents and dry glassware.

  • Optimize Condensation Step:

    • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline.

    • A typical starting point is heating the reactants at 120-130°C for 1-2 hours. If the reaction is sluggish, incrementally increase the temperature or time.

  • Optimize Cyclization Step:

    • Solvent Choice: High-boiling, inert solvents are crucial. Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257°C) are standard choices.

    • Temperature Control: The cyclization typically requires temperatures between 240-250°C. Precise temperature monitoring is essential. Use a high-temperature thermometer and ensure uniform heating with a suitable heating mantle and stirrer.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions of the aniline starting material.

ParameterRecommended RangeRationale
Condensation Temperature120 - 140 °CPromotes the formation of the enamine intermediate while minimizing DEEMM decomposition.
Condensation Time1 - 3 hoursEnsure complete consumption of the limiting reagent as monitored by TLC.
Cyclization Temperature240 - 255 °CNecessary to overcome the activation energy for the intramolecular cyclization.
AtmosphereInert (N₂ or Ar)Prevents oxidation of the aniline derivative, a common side reaction at high temperatures.
FAQ 2: I am observing significant charring and dark coloration in my high-temperature cyclization step. How can I minimize this?

Answer:

Charring is a common sign of thermal decomposition. While the Gould-Jacobs reaction requires high temperatures, excessive or uneven heating can lead to the degradation of starting materials, intermediates, and the final product.

Root Causes of Charring:

  • Localized Overheating: Direct heating of the reaction flask with a flame or a heating mantle set too high can create "hot spots" where the temperature far exceeds the desired range, leading to decomposition.

  • Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for decomposition at high temperatures.

  • Prolonged Reaction Time at High Temperature: Even at the correct temperature, holding the reaction for an unnecessarily long time can lead to gradual decomposition.

Mitigation Strategies:

  • Uniform Heating:

    • Use a sand bath or a well-stirred oil bath for more uniform heat distribution.

    • Ensure vigorous stirring to prevent localized overheating at the bottom of the flask.

  • Purify Starting Materials:

    • Recrystallize or distill the 3,4-(methylenedioxy)aniline if its purity is questionable.

    • Use high-purity DEEMM and high-boiling solvents.

  • Controlled Temperature Ramp-up: Gradually increase the temperature to the target for cyclization. A slow and controlled ramp allows for the efficient removal of the ethanol byproduct from the initial condensation.

  • Optimize Reaction Time: Monitor the progress of the cyclization by TLC (if feasible with high-boiling point solvents) or by small-scale workup and analysis to determine the optimal reaction time. Avoid prolonged heating once the reaction is complete.

Visual Troubleshooting Flowchart:

G start Dark Charring Observed q1 Check Heating Method start->q1 q2 Check Purity of Reagents start->q2 q3 Review Reaction Time start->q3 sol1 Use Sand/Oil Bath Ensure Vigorous Stirring q1->sol1 sol2 Purify Aniline and DEEMM Use High-Purity Solvent q2->sol2 sol3 Monitor Reaction by TLC Determine Optimal Endpoint q3->sol3

Caption: Troubleshooting flowchart for charring during synthesis.

Section 2: Purification and Isolation

Once the synthesis is complete, isolating the pure Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate from the reaction mixture presents its own set of challenges.

FAQ 3: My crude product is an intractable solid or oil. What is the best method for purification?

Answer:

The crude product from a high-temperature reaction is often a complex mixture. The physical state (oily vs. solid) and the nature of the impurities will dictate the best purification strategy.

Common Impurities:

  • Unreacted Starting Materials: 3,4-(methylenedioxy)aniline and DEEMM.

  • Polymeric Byproducts: From the decomposition of reactants at high temperatures.

  • Isomeric Byproducts: In some cases, alternative cyclization pathways can lead to isomeric quinoline products.

  • High-Boiling Solvent: Diphenyl ether or Dowtherm A.

Recommended Purification Workflow:

  • Initial Workup - Solvent Removal:

    • After cooling the reaction mixture, dilute it with a solvent in which the product is sparingly soluble but the high-boiling reaction solvent is soluble (e.g., hexane or toluene). This will often precipitate the crude product.

    • Filter the precipitated solid and wash thoroughly with the chosen solvent to remove the bulk of the high-boiling reaction solvent.

  • Recrystallization: This is the most effective method for purifying the solid product.

    • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the product when hot but not when cold.

    • Hot Filtration: If insoluble impurities (char) are present, perform a hot filtration of the dissolved product before allowing it to cool.

  • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is the next step.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product.

Step-by-Step Recrystallization Protocol:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

FAQ 4: I am having trouble interpreting the NMR spectrum of my product. What are the key expected signals?

Answer:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for structural elucidation. The structure of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate has several distinct features that give rise to characteristic NMR signals.

Expected ¹H NMR Signals:

ProtonsChemical Shift (δ, ppm) RangeMultiplicityNotes
Ethyl Ester (CH₃)1.2 - 1.4Triplet (t)Coupled to the CH₂ group.
Ethyl Ester (CH₂)4.1 - 4.4Quartet (q)Coupled to the CH₃ group.
Dioxolo (O-CH₂-O)~6.0Singlet (s)A characteristic signal for the methylenedioxy group.
Aromatic Protons6.8 - 8.5Varies (s, d)Signals for the protons on the quinoline core. The exact shifts and coupling patterns will depend on the substitution.
Hydroxyl (OH)> 10Broad Singlet (br s)Often a broad signal, and its position can be concentration and solvent dependent. May exchange with D₂O.
NH ProtonVariableBroad Singlet (br s)The quinolone tautomer will have an NH proton, which is often broad.

Expected ¹³C NMR Signals:

CarbonChemical Shift (δ, ppm) Range
Ethyl Ester (CH₃)~14
Ethyl Ester (CH₂)~60
Dioxolo (O-CH₂-O)~101
Aromatic/Quinoline Carbons100 - 150
Ester Carbonyl (C=O)165 - 175
Quinoline Carbonyl (C=O)> 175

Troubleshooting NMR Issues:

  • Broad or Missing OH/NH Signals: These protons can undergo rapid exchange. Running the NMR in a different solvent (e.g., DMSO-d₆) can sometimes sharpen these signals. A D₂O exchange experiment can confirm the identity of these peaks (they will disappear).

  • Impurity Peaks: Compare your spectrum to published data or spectra of the starting materials to identify any impurity signals. Common impurities include residual solvents (e.g., ethyl acetate, hexane) and unreacted starting materials.

  • Complex Aromatic Region: The aromatic region can be complex due to overlapping signals. 2D NMR techniques like COSY and HSQC can be invaluable in assigning these protons and their corresponding carbons.

FAQ 5: What are the expected mass spectrometry results for this compound?

Answer:

Mass spectrometry is crucial for confirming the molecular weight of the target compound.

Key Information:

  • Molecular Formula: C₁₃H₁₁NO₅[3][4]

  • Monoisotopic Mass: 261.06 g/mol [4]

Expected Mass Spectrometry Data:

In electrospray ionization (ESI) mass spectrometry, you would typically look for the following ions:

Adduct IonCalculated m/z
[M+H]⁺ (Protonated molecule)262.07
[M+Na]⁺ (Sodium adduct)284.05
[M-H]⁻ (Deprotonated molecule)260.06

Data derived from predicted values.[3]

Troubleshooting Mass Spectrometry:

  • No Signal: Ensure the sample is sufficiently soluble in the mobile phase used for infusion. Check the ionization source and settings on the mass spectrometer.

  • Unexpected Ions: The presence of other ions could indicate impurities or fragmentation of the molecule in the source. Analyze the fragmentation pattern to see if it is consistent with the expected structure.

By systematically addressing these common experimental challenges, researchers can improve the efficiency and success rate of their work with Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

References

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • ResearchGate. (2023). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 8-hydroxy-[5][6]dioxolo[4,5-g]quinoline-7-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5,8-Dihydro-8-oxo-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. Retrieved from [Link]

  • Google Patents. (2019). CN103664892B - The crystallization of quinoline.
  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of quinolines. This document is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental outcomes.

General Troubleshooting and Optimization Strategies

Before delving into the specifics of named reactions, it's crucial to understand the universal parameters that govern the success of quinoline synthesis. Many common issues can be resolved by a systematic evaluation of these core components.

My reaction is not proceeding to completion or is giving a low yield. Where do I start?

Low conversion is a frequent challenge. A logical, step-by-step approach to diagnosing the issue is essential.

  • Re-evaluate Your Starting Materials:

    • Purity: Ensure the purity of your aniline and carbonyl compounds. Impurities can interfere with the reaction or poison catalysts.

    • Electronic Effects: The electronic nature of substituents on the aniline ring significantly impacts its nucleophilicity. Electron-withdrawing groups (e.g., -NO₂) can render the aniline less reactive, potentially requiring harsher conditions or a different synthetic route.[1] Conversely, strongly electron-donating groups can increase reactivity but may also promote side reactions.[2]

  • Assess Your Catalyst System:

    • Catalyst Choice: The selection of an acid or base catalyst is critical. For instance, the Friedländer synthesis can be catalyzed by a range of acids (Brønsted or Lewis) and bases.[3][4] If one class of catalyst is underperforming, consider switching to the other.

    • Catalyst Loading: Ensure the correct catalyst loading. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions.

  • Optimize Reaction Temperature and Time:

    • Temperature: Many quinoline syntheses require elevated temperatures to proceed at a reasonable rate.[2][5] However, excessive heat can lead to decomposition and tar formation. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

    • Reaction Time: Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts. Use TLC to determine the point of maximum product formation.

  • Solvent Selection:

    • The choice of solvent is crucial and can dramatically affect the reaction outcome.[5] High-boiling point solvents are often necessary for thermal cyclization steps, as seen in the Conrad-Limpach synthesis.[5] In some modern protocols, greener solvents like water or even solvent-free conditions have proven effective.[5]

Troubleshooting Specific Quinoline Syntheses

This section provides detailed troubleshooting guides in a question-and-answer format for several of the most common named reactions used in quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notorious for its often violent and exothermic nature.[6]

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this?

A1: The highly exothermic nature of the Skraup reaction is a significant safety concern.[6] To moderate the reaction, you can implement the following controls:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[6][7] Boric acid can also be used as a moderator.[6]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent the formation of localized hotspots.

  • Initial Heating: Gently heat the mixture to initiate the reaction. Once the exotherm begins, remove the heat source and allow the reaction to proceed under its own heat.[6]

Q2: I'm observing significant tar formation in my Skraup synthesis, leading to a low yield and difficult purification. What can I do?

A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis.[8] Here’s how to minimize it:

  • Moderators: As with controlling the exotherm, ferrous sulfate can also help reduce charring.[6]

  • Temperature Control: Avoid excessively high temperatures. Careful control of the reaction's exothermic phase is crucial.[6]

  • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, it can also act as a solvent.[7][9] Arsenic acid is reported to result in a less violent reaction.[7] More modern approaches have explored the use of m-nitrobenzenesulfonic acid, as its byproducts are water-soluble, simplifying workup.[1]

  • Purification Strategy: The crude product is often a tarry residue.[6] Steam distillation is a highly effective method for isolating the volatile quinoline product from the non-volatile tar.[6]

The Doebner-von Miller Reaction

A common issue in the Doebner-von Miller synthesis is the formation of polymeric byproducts due to the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[2]

Q1: My Doebner-von Miller reaction is producing a large amount of polymer/tar and a low yield of the desired quinoline. How can I address this?

A1: Polymerization is a major competing side reaction.[2] Consider these strategies:

  • Biphasic Solvent System: A highly effective technique is to use a biphasic solvent system, such as water/toluene. The aniline and acid catalyst reside in the aqueous phase, while the α,β-unsaturated carbonyl is in the organic phase, limiting its contact with the acid and thus reducing polymerization.[2]

  • Catalyst Optimization: While strong acids are necessary, their concentration can be optimized. A comparative study of different Brønsted and Lewis acids can identify the most efficient catalyst with the fewest side reactions.[2]

  • Temperature Control: Use the lowest effective temperature to favor the desired reaction over polymerization.[2]

Q2: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. How can I ensure complete aromatization?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to these impurities.

  • Sufficient Oxidant: Ensure you are using a stoichiometric excess of the oxidizing agent.[2]

  • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[2]

  • Post-Reaction Oxidation: If your isolated product contains these impurities, you can perform a subsequent oxidation step using an appropriate reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[2]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method, but it can be plagued by low yields and, in the case of unsymmetrical ketones, poor regioselectivity.[3][10]

Q1: I am getting a low yield in my Friedländer synthesis. What are the key parameters to investigate?

A1: Low yields in the Friedländer synthesis can often be traced back to suboptimal reaction conditions.[10]

  • Catalyst Selection: This reaction can be catalyzed by both acids and bases.[4] Modern approaches often favor milder catalysts like ionic liquids or various nanocatalysts to improve yields and reduce side reactions.[10] A systematic screening of catalysts is recommended.

  • Solvent Choice: The solvent plays a significant role. While traditional methods use alcohols, greener alternatives like water under catalyst-free conditions at elevated temperatures have shown excellent results for certain substrates.[5]

  • Temperature Optimization: The reaction is sensitive to temperature. Monitor the reaction progress to find the sweet spot that maximizes product formation without causing degradation.[10]

  • Mitigating Side Reactions: Aldol condensation of the ketone starting material is a major side reaction, especially under basic conditions.[10] Using the imine analog of the o-aminoaryl aldehyde/ketone can circumvent this issue.[3]

Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

A2: Achieving regioselectivity is a common challenge.[3]

  • Steric Hindrance: Increasing the steric bulk on one side of the ketone can favor the formation of a single regioisomer.

  • Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone has been shown to be an effective strategy for controlling regioselectivity.[3]

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the regiochemical outcome. For example, using an ionic liquid has been reported to improve regioselectivity.[3]

Comparative Data for Quinoline Synthesis

The following tables provide a summary of key parameters for various quinoline synthesis methods to aid in experimental design and optimization.

Table 1: Overview of Common Quinoline Synthesis Methods

Reaction NameTypical ReactantsKey Reagents/CatalystsCommon Issues
Skraup Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Highly exothermic, Tar formation[6][8]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (Brønsted or Lewis)Polymerization of carbonyl compound[2]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or BaseLow yield, Poor regioselectivity[3][10]
Combes Aniline, β-DiketoneAcid (e.g., H₂SO₄)Strong electron-withdrawing groups can inhibit cyclization[9]
Conrad-Limpach Aniline, β-KetoesterHigh TemperatureRequires high-boiling point solvents[5]
Gould-Jacobs Aniline, EthoxymethylenemalonateHigh TemperatureRequires thermal cyclization step

Table 2: Catalyst Selection for the Friedländer Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, p-TsOH, TFA[4]Readily available, inexpensiveHarsh conditions, potential for side reactions
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Can be milder than Brønsted acidsMay require anhydrous conditions, cost
Base Catalysts NaOH, KOH, PiperidineEffective for certain substratesCan promote aldol side reactions[10]
Modern Catalysts Ionic Liquids, Nanocatalysts, MOFs[10][11]High efficiency, mild conditions, recyclabilityHigher cost, may require specialized synthesis

Experimental Protocols and Workflows

General Protocol for a Mild Friedländer Synthesis

This protocol utilizes choline hydroxide in water, representing a greener approach to the Friedländer synthesis.

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol).

  • Solvent and Catalyst Addition: Add 1 mL of deionized water and choline hydroxide (1 mol%) to the reaction mixture.[10]

  • Reaction: Place the flask in a pre-heated water bath at 50°C and stir vigorously for approximately 6 hours.[10]

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates and can be isolated by filtration. Wash the solid with a small amount of cold water to remove the catalyst.[10]

General Work-up Procedure for the Skraup Synthesis
  • Cooling and Quenching: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water.[6]

  • Neutralization: Neutralize the acidic solution with a base, such as sodium hydroxide solution, until it is alkaline.[6]

  • Steam Distillation: Perform steam distillation to separate the volatile quinoline product from the non-volatile tar.[6]

  • Extraction: Extract the distillate with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Further purify the crude product by vacuum distillation or column chromatography.

Visualizing Mechanisms and Workflows

Reaction Mechanism of the Friedländer Synthesis

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[4] The first involves an initial aldol condensation, while the second begins with the formation of a Schiff base.

Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First Reactants1 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Condensation Unsat_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsat_Carbonyl - H₂O Quinoline1 Quinoline Unsat_Carbonyl->Quinoline1 Imine Formation - H₂O Reactants2 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Schiff_Base Schiff Base Reactants2->Schiff_Base Imine Formation Aldol_Intermediate Aldol Intermediate Schiff_Base->Aldol_Intermediate Aldol Reaction Quinoline2 Quinoline Aldol_Intermediate->Quinoline2 - H₂O

Caption: Alternative mechanistic pathways for the Friedländer quinoline synthesis.

Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to troubleshooting low-yielding quinoline synthesis reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Check_Reagents Optimize_Catalyst Screen Different Catalysts and Loadings Check_Reagents->Optimize_Catalyst Optimize_Conditions Systematically Vary Temperature and Reaction Time Optimize_Catalyst->Optimize_Conditions Solvent_Screen Evaluate Alternative Solvents Optimize_Conditions->Solvent_Screen Analyze_Byproducts Identify Side Products (TLC, GC-MS, NMR) Solvent_Screen->Analyze_Byproducts If yield is still low Successful_Optimization Yield Improved Solvent_Screen->Successful_Optimization If yield improves Modify_Protocol Adjust Protocol to Minimize Side Reactions Analyze_Byproducts->Modify_Protocol Modify_Protocol->Start Re-run optimized reaction Modify_Protocol->Successful_Optimization If yield improves

Caption: A logical workflow for diagnosing and resolving low reaction yields.

References

  • Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(15), 3441.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
  • synthesis of quinoline derivatives and its applications. (2022). SlideShare. Retrieved from [Link]

  • Skraup reaction. Wikipedia. Retrieved from [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit. Retrieved from [Link]

  • Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (2020). Pharmaguideline. Retrieved from [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. (2024). Results in Chemistry, 7, 101438.

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From the Senior Application Scientist: A Troubleshooting Guide to HPLC Separation of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the unique chemical nature of quinoline compounds can present specific challenges in HPLC analysis. This guide is structured to provide not just solutions, but a deeper understanding of the chromatographic principles at play. We will move from foundational knowledge to specific problem-solving in a practical question-and-answer format, ensuring you can quickly diagnose and resolve issues you encounter in the lab.

Part 1: The Core Challenge – Understanding Quinoline Chemistry in Reversed-Phase HPLC

Quinolines are heterocyclic aromatic compounds containing a basic nitrogen atom. This basicity is the root of the most common separation problems. The nitrogen atom can be protonated, giving the molecule a positive charge, especially in the acidic mobile phases typically used in reversed-phase HPLC.

This charge leads to strong, undesirable ionic interactions with the stationary phase support material, which is most often silica-based. Even after chemically bonding the C18 chains to the silica (a process called derivatization), a significant number of free silanol groups (Si-OH) remain on the surface.[1] These residual silanols are acidic and can become deprotonated (Si-O-), creating negatively charged sites.[2] The electrostatic attraction between the positively charged quinoline and the negatively charged silanol groups causes a secondary retention mechanism, which is a primary cause of poor peak shape, especially peak tailing.[2][3]

Part 2: Troubleshooting Guide – A Question & Answer Approach

This section addresses the most frequent issues encountered during the HPLC analysis of quinolines. Each question is followed by an in-depth explanation of the likely causes and a step-by-step protocol for resolution.

Category 1: Poor Peak Shape

Q1: Why are my quinoline peaks exhibiting significant tailing?

A1: Peak tailing for basic compounds like quinolines is the most common chromatographic problem and almost always points to unwanted secondary interactions with the column's stationary phase.[3]

  • Primary Cause: The interaction between protonated (positively charged) quinoline molecules and ionized residual silanol groups (negatively charged) on the silica surface of the column packing.[2] This is a strong ionic attraction that slows down a portion of the analyte molecules as they pass through the column, resulting in a "tail."

  • Secondary Cause: Metal contamination within the HPLC system (e.g., stainless steel frits, tubing) or on the column itself can chelate with quinoline structures, causing peak distortion.[4]

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check add_tea Add Competing Base (e.g., 0.1% TEA) ph_check->add_tea No column_check Use a Modern, High-Purity, End-Capped C18 Column ph_check->column_check Yes ph_adjust Adjust Mobile Phase pH to 2.5 - 3.0 using Formic or Phosphoric Acid add_tea->ph_adjust reassess Re-evaluate Peak Shape ph_adjust->reassess column_check->reassess passivate Consider System Passivation (Nitric Acid Wash) reassess->passivate Tailing Persists end Problem Resolved reassess->end Symmetric Peak passivate->end

Caption: Systematic workflow for troubleshooting peak tailing of quinoline compounds.

Step-by-Step Protocol:

  • Optimize Mobile Phase pH: The most powerful tool to combat tailing is pH control.[5] By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0, you ensure the full protonation of the residual silanol groups (Si-OH).[2] This neutralizes their negative charge, eliminating the primary ionic interaction causing the tailing.

    • Action: Use HPLC-grade formic acid or phosphoric acid to adjust the pH of the aqueous component of your mobile phase before mixing with the organic solvent.[6][7]

  • Introduce a Competing Base: If lowering the pH is not sufficient or desirable for your separation, add a "silanol suppressor" like triethylamine (TEA) to the mobile phase.[8] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your quinoline analytes.[9][10]

    • Action: Prepare your aqueous mobile phase with 0.1% to 0.5% (v/v) triethylamine. Note that TEA has a strong odor and can impact column lifetime, so it should be used judiciously.[11]

  • Select an Appropriate Column: Modern HPLC columns are designed to minimize these secondary effects.

    • Action: Choose a column packed with high-purity silica and featuring robust end-capping. End-capping is a process where the manufacturer chemically treats the silica to cover as many residual silanols as possible. Columns with low silanol activity are specifically marketed for excellent peak shape with basic compounds.[6]

Q2: My peaks are fronting. What is the cause?

A2: Peak fronting is less common than tailing but typically points to two main issues: column overload or injection solvent problems.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.

    • Action: Perform a loading study. Systematically reduce the concentration of your sample and inject again. If the peak shape improves and becomes more symmetrical at lower concentrations, you have identified an overload issue.

  • Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread improperly at the column inlet.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.

Category 2: Retention and Resolution Issues

Q3: My retention times are drifting or shifting between injections. Why?

A3: Unstable retention times are a critical issue for data reliability and often point to a lack of equilibrium or changes in the mobile phase composition.[12][13]

  • Primary Causes:

    • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Any change, especially in buffer concentration or pH, requires adequate time to stabilize.

    • Mobile Phase Instability: If you are using a pre-mixed mobile phase, the more volatile organic component (like acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times.[14]

    • Temperature Fluctuations: Column temperature directly affects retention time. Without a column thermostat, ambient lab temperature changes can cause significant drift.[15]

  • Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. When changing mobile phases entirely, a 20-30 column volume flush is recommended.

  • Use Online Mixing or Fresh Mobile Phase: Use an HPLC system that mixes solvents online (gradient proportioning valve). If using pre-mixed (isocratic) mobile phase, prepare it fresh daily and keep the reservoir bottle capped to prevent evaporation.[14]

  • Control Temperature: Always use a column oven or thermostat set to a stable temperature (e.g., 30-40 °C). This will provide consistent retention times regardless of ambient conditions.[15]

Q4: I can't separate two closely related quinoline analogues. How can I improve my resolution?

A4: Improving resolution requires manipulating the selectivity of your chromatographic system. This is primarily achieved by altering the mobile phase or the stationary phase.[16]

  • Key Factors: Selectivity (α), Efficiency (N), and Retention (k) all contribute to resolution. The most impactful changes often come from adjusting selectivity.

G start Poor Resolution (Co-elution) gradient_opt Optimize Gradient Slope (Make it shallower) start->gradient_opt check_res Check Resolution gradient_opt->check_res solvent_swap Change Organic Modifier (e.g., ACN to MeOH) solvent_swap->check_res ph_change Adjust Mobile Phase pH (± 0.5 pH units) ph_change->check_res column_change Screen Different Stationary Phase (e.g., Phenyl-Hexyl, Embedded Polar) column_change->check_res check_res->solvent_swap Rs < 1.5 check_res->ph_change Rs < 1.5 check_res->column_change Rs < 1.5 end Resolution Achieved check_res->end Rs > 1.5

Caption: A workflow for systematically improving the resolution of co-eluting peaks.

Step-by-Step Protocol:

  • Optimize the Gradient: A shallower gradient increases the separation time between peaks. If you are running an isocratic method, try reducing the percentage of the organic solvent.

    • Action: If your gradient runs from 10% to 90% organic in 10 minutes, try extending it to 20 minutes. This halves the gradient slope and often improves resolution for closely eluting pairs.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivities.

    • Action: If your current method uses acetonitrile, prepare a mobile phase with methanol at a concentration that gives similar overall retention, and re-run the separation. The elution order of your compounds may change, and resolution could be significantly improved.

  • Adjust the Mobile Phase pH: Small changes in pH can subtly alter the ionization state of quinolines, which can be exploited to improve selectivity.[17][18]

    • Action: Adjust the pH of your aqueous mobile phase by ±0.2 to ±0.5 units and observe the effect on your critical pair separation.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step.[19]

    • Action: A phenyl-hexyl phase can provide alternative selectivity for aromatic compounds like quinolines through π-π interactions. An embedded polar group (EPG) column can also offer different selectivity and improved peak shape.

Part 3: Data Summary & Recommended Starting Conditions

For successful method development with quinoline compounds, a systematic approach is key. The table below provides recommended starting parameters and columns designed to mitigate the common issues discussed.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column Chemistry High-Purity, End-Capped C18Minimizes silanol interactions, providing a good baseline for performance.[20]
Phenyl-HexylOffers alternative selectivity through π-π interactions, beneficial for aromatic quinolines.
Column Dimensions 4.6 x 100 mm, 3.5 µmA good general-purpose dimension balancing speed and resolution.
Mobile Phase A Water with 0.1% Formic AcidSets the pH to ~2.7, effectively suppressing silanol activity.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol.
pH Control 2.5 - 3.5This range ensures quinolines are protonated and silanols are neutralized, leading to symmetrical peaks.[7]
Temperature 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve efficiency.
Additive (Optional) 0.1% Triethylamine (TEA)Use only if pH control is insufficient to achieve good peak shape. Acts as a silanol suppressor.[21]

References

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Retention Time Variability in HPLC. Element Lab Solutions.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)?.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • Exploring the Role of pH in HPLC Separation. Moravek, Inc..
  • HPLC Method Development: Standard Practices and New Columns. Agilent.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • How To Improve Resolution In Liquid Chromatography?. Chemistry For Everyone.
  • Silica Purity #2 – Silanols. Separation Science.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Factors Impacting Chromatography Retention Time. Separation Science.
  • TO ADD OR NOT TO ADD. hplc-today.
  • Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. PubMed.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • How Much Retention Time Variation Is Normal?. LCGC International.
  • Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • Effect of mobile phase pH on basic, acidic and neutral compounds..... ResearchGate.
  • Method Development Guide (rev. 05/04). HPLC.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate.
  • What Factors Influence HPLC Retention Time Precision?. Altabrisa Group.
  • Tip on Peak Tailing of Basic Analytes. Phenomenex.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
  • HPLC Column Selection Guide. SCION Instruments. Available from: [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • Practical Aspects on HPLC Method Development and LC Troubleshooting. YouTube. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the practical application and comparative strengths of various analytical techniques, supported by experimental data and protocols.

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives finding applications as antiviral and antimicrobial agents.[1][2] The biological activity of these compounds is intrinsically linked to their structural integrity and purity. Even minute impurities can alter pharmacological profiles, introduce toxicity, or impede downstream synthetic steps. Therefore, a robust analytical strategy to ensure the purity of compounds like Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is paramount, with a purity of 98.0% by mass or higher often being the standard for pharmaceutical development.[3]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for purity determination hinges on a balance of sensitivity, selectivity, and the nature of the potential impurities. For a molecule like Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, with its aromatic rings, hydroxyl group, and ester functionality, a multi-pronged analytical approach is often the most rigorous.

Technique Principle Strengths for this Analyte Limitations
HPLC (RP) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution for separating closely related impurities. Quantitatively accurate. Method readily available.[4]May require method development to resolve all impurities.
LC-MS HPLC separation followed by mass spectrometric detection.Provides molecular weight information for impurity identification. High sensitivity.Ionization efficiency can vary. More complex instrumentation.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information. Can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to interpret.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High separation efficiency for volatile impurities.The analyte may require derivatization to increase volatility. Potential for thermal degradation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of non-volatile organic compounds like Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. The presence of aromatic rings provides strong UV absorbance, making UV detection a straightforward and sensitive choice.

Recommended HPLC Protocol

A reverse-phase HPLC method with a C18 column is well-suited for this analysis. The mobile phase, consisting of an organic modifier (like acetonitrile) and an aqueous component with a pH modifier (like phosphoric or formic acid), allows for the effective separation of the main compound from its potential impurities.[4]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid[4]

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Causality in Method Design

The choice of a C18 column is based on the non-polar nature of the quinoline backbone. The acidic modifier in the mobile phase ensures that the phenolic hydroxyl group and any carboxylic acid impurities are in a consistent protonation state, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak within a reasonable timeframe.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Solid Sample Dissolution Dissolve in ACN/Water (1mg/mL) Sample->Dissolution Injection Inject 10 µL Dissolution->Injection Column C18 Column Gradient Elution Injection->Column Detection UV Detection (254 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity (Area Normalization) Integration->Purity

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of novel compounds. While it may not match the sensitivity of HPLC for trace impurities, its strength lies in providing an unbiased quantification of the main component and any structurally distinct impurities.

Expected ¹H NMR Spectrum

Based on the structure and data from similar compounds, the ¹H NMR spectrum of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in DMSO-d₆ is expected to show the following key signals:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm.

  • Dioxolo Protons: A characteristic singlet around 6.1 ppm.[4]

  • Ethyl Ester Protons: A quartet around 4.2 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).[4]

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can be concentration-dependent.

The presence of unexpected signals would indicate impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard and comparing the integral of a known proton on the analyte with a known proton on the standard.

NMR Sample Preparation and Analysis Protocol
  • Accurately weigh approximately 10-15 mg of the sample into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • If performing qNMR, add a known amount of an internal standard (e.g., maleic acid).

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and compare them to the expected signals for the pure compound.

Mass Spectrometry (MS): Identifying the Unknowns

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is a powerful tool for identifying impurities. It provides the molecular weight of the parent compound and its impurities, and fragmentation patterns can offer clues to their structures.

Expected Mass Spectrum

For Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (MW: 261.23 g/mol ), the following ions are expected in an electrospray ionization (ESI) mass spectrum:

Adduct Predicted m/z
[M+H]⁺262.07100
[M+Na]⁺284.05294
[M-H]⁻260.05644

Data sourced from PubChem.[5]

Any signals in the mass spectrum that do not correspond to the expected adducts of the parent compound could indicate the presence of impurities.

LCMS_Workflow cluster_separation LC Separation cluster_ms MS Detection cluster_analysis Data Interpretation Sample Sample Solution HPLC HPLC Separation (MS-compatible) Sample->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC EIC Extracted Ion Chromatogram TIC->EIC MassSpectra Mass Spectra of Peaks EIC->MassSpectra ImpurityID Impurity Identification (based on m/z) MassSpectra->ImpurityID

Caption: LC-MS workflow for impurity identification.

Gas Chromatography (GC): An Alternative for Volatile Impurities

While HPLC is generally preferred for a compound of this nature, GC can be a valuable tool for identifying volatile or semi-volatile impurities that may not be readily detected by HPLC, such as residual solvents. The target compound itself has a relatively high boiling point and may require derivatization of the hydroxyl group to improve its volatility and prevent peak tailing.

GC-MS Protocol (with Derivatization)
  • Derivatization: To a solution of the sample in a suitable solvent (e.g., pyridine), add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture to 60-70 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program (e.g., starting at 100 °C and ramping to 300 °C).

  • Detection: Acquire mass spectra in full scan mode to identify the derivatized parent compound and any impurities.

Identifying Potential Impurities

A thorough purity analysis also involves considering the potential impurities that could arise from the synthesis and degradation of the target compound.

  • Starting Materials: Unreacted starting materials used in the synthesis of the quinoline ring system are common impurities.

  • Byproducts: Side reactions during the synthesis can lead to isomeric or related byproducts.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, which would result in the corresponding carboxylic acid: 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid. This is a known impurity for related compounds.[6]

  • Degradation Products: The compound may degrade upon exposure to light, heat, or extreme pH, leading to other impurities.

Conclusion

Ensuring the purity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate requires a well-designed analytical strategy. While RP-HPLC with UV detection stands out as the primary method for routine purity assessment and quantification, a comprehensive characterization should involve orthogonal techniques. LC-MS is invaluable for the identification of unknown impurities, and NMR spectroscopy provides definitive structural confirmation and an alternative method for quantification. GC-MS can be employed to search for volatile impurities that might otherwise be missed. By judiciously applying these methods, researchers can be confident in the quality of their material, which is a critical step in the path of drug discovery and development.

References

  • SIELC Technologies. (2018, February 16). Separation of 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sharma, S., Singh, K., & Singh, S. (2025). A review on quinolines: New green synthetic methods and bioactive potential. European Journal of Pharmaceutical Sciences, 209, 107097.
  • University of Hertfordshire. (2025, September 15). Oxolinic acid. AERU. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2018). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 26(15), 4239-4253.
  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • Google Patents. (2019). US10407393B2 - High-purity quinoline derivative and method for manufacturing same.
  • Ishida, N., & Shimada, K. (1980). Determination of miloxacin and metabolites in human serum and urine by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 18(5), 764-768.
  • MassBank. (2019, April 8). Quinolines and derivatives. Retrieved from [Link]

  • ACS Publications. (2025, October 9).
  • BASF. (n.d.). Determination of the active ingredient Quinclorac (BAS 514 H) in water. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-hydroxy-[4][6]dioxolo[4,5-g]quinoline-7-carboxylate. Retrieved from [Link]

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A Researcher's Guide to Investigating the Cross-Reactivity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. We will delve into the scientific rationale for such studies, propose a selection of relevant comparative compounds, and provide detailed experimental protocols to generate robust and publishable data.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The 8-hydroxyquinoline moiety, in particular, is a privileged structure known for its metal-chelating properties and diverse pharmacological effects, ranging from neuroprotection to antiviral activity[2][3]. Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, the subject of this guide, is a member of this versatile family[4][5][6][7]. Understanding its potential for cross-reactivity is paramount in preclinical development to anticipate off-target effects and elucidate its full pharmacological profile.

The Imperative of Cross-Reactivity Studies

Cross-reactivity, in a pharmacological context, refers to the ability of a compound to bind to and elicit a response from multiple, often structurally related, biological targets[8]. While sometimes leading to beneficial polypharmacology, unintended cross-reactivity can result in adverse effects. For quinoline derivatives, which are known to interact with a variety of enzymes and receptors, a thorough assessment of cross-reactivity is not just a regulatory hurdle but a scientific necessity[1][9]. It provides a clearer picture of a compound's mechanism of action and its potential for therapeutic success.

Given the structural features of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, particularly the 8-hydroxyquinoline core, there is a plausible hypothesis for its interaction with targets known to be modulated by this class of compounds. One such prominent target family is the GABA-A receptor complex. Several quinoline derivatives have been identified as modulators of GABA-A receptors, which are the primary mediators of fast synaptic inhibition in the central nervous system[10][11][12][13][14].

Comparative Compound Selection: Establishing a Scientific Baseline

To contextualize the cross-reactivity profile of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a judicious selection of comparator compounds is essential. The following compounds are proposed based on their structural relationship and well-documented biological activities.

CompoundStructureRationale for Inclusion
Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Chemical structure of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylateThe primary compound of interest.
8-Hydroxyquinoline [15]Chemical structure of 8-HydroxyquinolineThe parent scaffold, providing a baseline of the core's intrinsic activity.
8-Hydroxyquinoline-5-carboxylic acid [16]Chemical structure of 8-Hydroxyquinoline-5-carboxylic acidIntroduces a carboxylic acid group, allowing for comparison of the electronic and steric effects of the substituent at a different position.
Oxolinic Acid Ethyl Ester [17]Chemical structure of Oxolinic Acid Ethyl EsterA structurally related quinolone with a different substitution pattern, known for its antibacterial properties.
Diazepam Chemical structure of DiazepamA classic benzodiazepine and a well-characterized positive allosteric modulator of the GABA-A receptor. It will serve as a positive control in functional assays.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended to thoroughly assess the cross-reactivity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. This workflow progresses from initial binding assays to more complex functional assessments.

Figure 1: A tiered experimental workflow for assessing cross-reactivity.

Tier 1: Competitive Radioligand Binding Assay

This initial screen will determine if the test compounds can displace a known radioligand from the GABA-A receptor.

Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell membranes from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

    • Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound dilutions (ranging from 1 nM to 100 µM), and 25 µL of [³H]-Flunitrazepam (a high-affinity benzodiazepine site radioligand) at a final concentration of 1 nM.

    • For non-specific binding determination, use a high concentration of a non-radiolabeled ligand like Diazepam (10 µM).

    • For total binding, add 25 µL of binding buffer instead of a competitor.

  • Incubation and Termination:

    • Add 100 µL of the membrane preparation to each well.

    • Incubate the plate at 4°C for 60 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

  • Data Analysis:

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) values by non-linear regression analysis.

Data Presentation:

CompoundIC₅₀ (µM) for [³H]-Flunitrazepam Displacement
Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylateExperimental Value
8-HydroxyquinolineExperimental Value
8-Hydroxyquinoline-5-carboxylic acidExperimental Value
Oxolinic Acid Ethyl EsterExperimental Value
DiazepamExperimental Value
Tier 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This functional assay will determine if the compounds modulate the activity of the GABA-A receptor.

Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with cRNA encoding the human α1, β2, and γ2 subunits of the GABA-A receptor.

    • Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.

    • Apply GABA at its EC₁₀ (the concentration that elicits 10% of the maximal response) to establish a baseline current.

    • Co-apply the test compounds (at various concentrations) with GABA (EC₁₀) to assess their modulatory effects.

    • Include Diazepam as a positive control for potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced chloride current in the absence and presence of the test compounds.

    • Calculate the percentage modulation of the GABA response.

    • Construct concentration-response curves to determine the EC₅₀ (half-maximal effective concentration) for potentiation or inhibition.

Data Presentation:

CompoundEC₅₀ (µM)Maximum Potentiation (%)
Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylateExperimental ValueExperimental Value
8-HydroxyquinolineExperimental ValueExperimental Value
8-Hydroxyquinoline-5-carboxylic acidExperimental ValueExperimental Value
Oxolinic Acid Ethyl EsterExperimental ValueExperimental Value
DiazepamExperimental ValueExperimental Value
GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of a positive allosteric modulator on the GABA-A receptor.

GABA_A_Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Channel Opening (Enhanced) GABA GABA GABA->GABA_R Binds to orthosteric site Modulator Positive Allosteric Modulator (e.g., Test Compound) Modulator->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Neuron_Inhibition Neuronal Inhibition Hyperpolarization->Neuron_Inhibition

Figure 2: Mechanism of GABA-A receptor positive allosteric modulation.

Concluding Remarks

This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the cross-reactivity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. By employing a combination of binding and functional assays and comparing its activity with structurally and functionally relevant compounds, researchers can generate a comprehensive pharmacological profile. This data will be invaluable for understanding its mechanism of action, predicting potential off-target effects, and guiding its future development as a potential therapeutic agent.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews in Journal of Chemistry. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). Molecules. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2018). Metallomics. [Link]

  • Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. PubChem. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2020). Clinical Chemistry. [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). International Journal of Molecular Sciences. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (2018). Advances in Pharmacology. [Link]

  • GABAA Receptor. Wikipedia. [Link]

  • GABAA receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. (2008). Advances in Pharmacology. [Link]

  • Ethyl 8-hydroxy-[18][19]dioxolo[4,5-g]quinoline-7-carboxylate. PubChemLite. [Link]

  • GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry. [Link]

  • 8-Hydroxyquinoline-5-carboxylic acid. PubChem. [Link]

  • 8-Hydroxyquinoline. PubChem. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2019). Molecules. [Link]

  • Examples of quinoline-fused derivatives with biological activities. ResearchGate. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Journal of Analytical Toxicology. [Link]

  • Cross-reactivity among drugs: clinical problems. (2005). European Annals of Allergy and Clinical Immunology. [Link]

  • Antibody Cross-Reactivity Testing Service. Creative Biolabs. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

A Comprehensive Guide to the Safe Disposal of Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for handling quinoline derivatives and general chemical waste management principles.

The core principle of chemical waste management is to prevent harm to individuals and the environment.[3] This necessitates a thorough understanding of the potential hazards associated with a compound and the regulatory framework governing its disposal. Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, a member of the quinoline family, requires careful handling due to the inherent toxicological profiles of related compounds.

Hazard Assessment: Understanding the Risks

The parent compound, quinoline , is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[4] Another close analog, 8-hydroxyquinoline , is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life.[1][2] Furthermore, the GHS hazard statements associated with ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate itself include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Based on this data, it is prudent to handle ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate as a hazardous substance with potential for irritation, and to take precautions against skin contact, eye contact, and inhalation.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundKey Hazard Statements
Quinoline Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects.[4]
8-Hydroxyquinoline Toxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, Very toxic to aquatic life.[1][2]
Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate for any purpose, including disposal, the correct PPE is mandatory. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection : Chemical splash goggles are essential to protect your eyes from accidental splashes.[6]

  • Body Protection : A laboratory coat must be worn to protect your skin and clothing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary.[7]

Waste Segregation: The Foundation of Proper Disposal

The cardinal rule of chemical waste disposal is to never mix incompatible waste streams.[3][8] This is to prevent dangerous reactions such as heat generation, gas evolution, or explosions. For ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, waste should be segregated as follows:

  • Solid Waste : This includes contaminated consumables such as weigh boats, filter paper, and gloves. These should be placed in a designated, clearly labeled hazardous solid waste container.[6]

  • Liquid Waste : Solutions containing ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate should be collected in a separate, leak-proof, and chemically compatible container.[8][9] Do not mix with aqueous waste unless the solvent is water-miscible and your institution's waste management plan permits it. It is generally best practice to keep organic and aqueous waste streams separate.[3]

  • Sharps Waste : Any contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregationStartWaste Generated(Contains Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate)IsSolidIs the waste solid?Start->IsSolidIsLiquidIs the waste liquid?IsSolid->IsLiquidNoSolidWasteSolid Hazardous Waste ContainerIsSolid->SolidWasteYesIsSharpIs the waste a sharp?IsLiquid->IsSharpNoLiquidWasteLiquid Hazardous Waste Container(Halogenated or Non-Halogenated as appropriate)IsLiquid->LiquidWasteYesSharpsWasteSharps ContainerIsSharp->SharpsWasteYes

Caption: Waste Segregation Flowchart

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the disposal of ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.

Step 1: Container Selection and Labeling

  • Choose a waste container that is chemically compatible with the waste being collected. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.[3][9]

  • The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof lid.[9]

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate"

    • The approximate concentration and volume

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 2: Waste Accumulation

  • Collect the waste at or near the point of generation in a designated satellite accumulation area.[3]

  • Keep the waste container closed except when adding waste.[3][10]

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

  • Store the waste container in a well-ventilated area, away from sources of ignition and incompatible chemicals.[3][9]

  • Use secondary containment, such as a tray, to contain any potential spills or leaks.[3]

Step 3: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Provide the EHS office with all necessary information about the waste, as detailed on the label.

  • Do not attempt to dispose of this chemical down the drain.[11][12] Quinolines are known to be toxic to aquatic life, and this route of disposal is environmentally irresponsible and likely a violation of local regulations.[2][4]

Step 4: Decontamination

  • All glassware and equipment that have come into contact with ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate must be decontaminated.

  • Rinse the equipment with an appropriate solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the glassware thoroughly with soap and water.

Step 5: Emergency Preparedness

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • If you are trained and it is safe to do so, clean up the spill using an appropriate spill kit.

  • Report all spills to your laboratory supervisor and the EHS office.

Conclusion: A Culture of Safety

The proper disposal of ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a strict protocol for waste segregation and disposal, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management guidelines and your EHS office for guidance.[10][12]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • BIOSYNCE. (2025). How to dispose of quinoline safely?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate. Retrieved from [Link]

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